molecular formula C11H12N2OS B2906361 [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-41-5

[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2906361
CAS No.: 643723-41-5
M. Wt: 220.29
InChI Key: FXYCGCXTHCHQNI-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine (: 643723-41-5) is a chemical compound with the molecular formula C 11 H 12 N 2 OS and a molecular weight of 220.29 g/mol . Its structure consists of a thiazole ring core substituted with a methanamine group at the 2-position and a 4-methoxyphenyl group at the 4-position . Researchers value this compound primarily as a versatile chemical building block or organic synthetic intermediate for constructing more complex molecules. The presence of both a primary amine (-CH 2 NH 2 ) and a thiazole ring in its structure makes it a valuable precursor in medicinal chemistry and drug discovery research. The amine group can be readily functionalized, for example, to form amide derivatives, facilitating the exploration of structure-activity relationships . While specific biological activity data for this exact compound is not widely published, the 4-arylthiazole scaffold is a motif of significant interest in pharmaceutical development. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions at 2-8°C are recommended to maintain the stability and integrity of the compound .

Properties

IUPAC Name

[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10/h2-5,7H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYCGCXTHCHQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the condensation reaction between thioglycolic acid derivatives and α,β-unsaturated carbonyl compounds under basic conditions . Another approach involves the cyclization of 2-aminothiophenol with 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the methoxy group, resulting in various reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is an organic compound featuring a thiazole ring substituted with a methoxyphenyl group and an amine group. It has the molecular formula C11H12N2OS and CID 3993025 . The compound has a CAS No of 643723-41-5 .

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its unique structure, combining a thiazole ring and a methoxyphenyl group, gives it specific chemical and biological properties that are valuable in various applications.

Chemistry

  • Organic Synthesis this compound serves as a building block for synthesizing complex molecules, especially heterocyclic compounds, and as an intermediate in pharmaceutical synthesis.

Biology

  • Biological Research Due to its structural similarity to bioactive molecules, the compound has potential applications in biological research, such as enzyme inhibition and receptor binding studies.

Medicine

  • Medicinal Chemistry This compound is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
  • Anticonvulsant Activity Thiazole derivatives, including those with a methoxyphenyl group, have demonstrated anticonvulsant properties . For example, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed high anticonvulsant activity .

Industry

  • Production of Materials This compound is used to produce dyes, polymers, and other materials. Its unique chemical properties make it valuable in developing new materials with specific functionalities.

Preparation Methods

  • Synthetic Routes A common preparation method involves a condensation reaction between thioglycolic acid derivatives and α,β-unsaturated carbonyl compounds under basic conditions.
  • Industrial Production Industrial production may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield, with the use of catalysts and optimized reaction conditions to enhance the efficiency of the synthesis process.

Comparison to Similar Compounds

This compound has a unique combination of a thiazole ring and a methoxyphenyl group. This structure imparts specific chemical and biological properties that can be leveraged in various applications. Its versatility in undergoing different chemical reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research and industrial applications. Examples of similar compounds include:

  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 1,3,4-Thiadiazole derivatives

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Key analogs differ in substituents on the phenyl ring or thiazole core, altering physicochemical and biological properties.

Table 1: Structural Analogs and Key Properties
Compound Name Substituents Molecular Formula Key Features/Activities Reference
[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine 4-methoxyphenyl at C4, -CH2NH2 at C2 C11H12N2OS Intermediate for antiviral agents
(2-Phenyl-1,3-thiazol-4-yl)methanamine Phenyl at C4, -CH2NH2 at C2 C10H10N2S Cataloged (PubChem CID 736526)
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine 4-chlorophenyl at C4, -CH2NH2 at C2 C10H9ClN2S Structural analog (CID 3299475)
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]guanidine 4-methoxyphenyl at C4, guanidine at C2 C12H13N5OS High purity (95%, MFCD06739725)

Key Observations :

  • Electron-withdrawing vs.
  • Positional effects : Substitution at C4 versus C2 (e.g., QZ-8495: 1-[2-(2-Methoxyphenyl)-1,3-thiazol-5-yl]methanamine) alters steric and electronic interactions with biological targets .

Pharmacological Activity Comparison

Key Observations :

  • Heterocycle hybridization : Coupling thiazole with pyridine (e.g., ) enhances antiproliferative activity compared to standalone thiazoles.
  • Methoxy group role : Methoxy-substituted compounds (e.g., EMAC2060) show balanced solubility and target affinity, critical for antiviral activity .

Key Observations :

  • Catalytic efficiency : Pd/NiO-mediated reductive amination achieves high yields (90%) under mild conditions, advantageous for scale-up .
  • Solvent effects : Ethyl acetate and triethylamine are preferred for nucleophilic substitutions, balancing reactivity and side-product suppression .

Biological Activity

The compound [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine is a member of the thiazole family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound through a detailed review of recent research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring substituted with a methoxyphenyl group. This specific substitution is crucial for enhancing the compound's biological activity. The thiazole moiety is known for its role in various pharmacological effects due to its ability to interact with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation across various cancer types. A notable study evaluated the antiproliferative effects of synthesized carborane–thiazole conjugates on several cancer cell lines, including A172 (human brain glioblastoma), B16F10 (murine melanoma), and MDA-MB-231 (human breast adenocarcinoma). The results indicated promising IC50 values ranging from 5.03 µM to 7.88 µM, suggesting effective anticancer potential (Table 1) .

CompoundCell LineIC50 (µM)
4aA1725.77 ± 0.96
4bB16F105.03 ± 0.69
4gMDA-MB-2316.02 ± 0.08

Antimicrobial Activity

Thiazole derivatives have also shown antimicrobial activity against various pathogens. In one study, a series of thiazole derivatives were synthesized and tested for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones, highlighting their potential as antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For example, it has been reported that thiazole derivatives can act as inhibitors of tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), both of which are involved in metabolic disorders and melanoma progression . The inhibition of these enzymes could lead to therapeutic benefits in treating conditions like obesity and type II diabetes.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that the presence of the methoxy group significantly enhances its affinity for biological targets. For example, modifications at the para position of the phenyl ring have shown increased binding affinity at adenosine receptors, particularly the human A3 receptor subtype . This increased affinity is critical for developing selective antagonists for therapeutic applications.

Case Study: Adenosine Receptor Antagonism

A study focused on the binding affinity of several thiazole derivatives at different adenosine receptor subtypes revealed that compounds with a methoxy substitution exhibited enhanced selectivity and potency at human A3 receptors. One derivative demonstrated a Ki value of 0.79 nM, indicating its potential as a selective antagonist with therapeutic implications in conditions such as cancer and inflammation .

Case Study: Anticancer Efficacy

In another investigation involving HepG2 hepatocellular carcinoma cell lines, new thiazole derivatives were synthesized and tested for cytotoxicity using MTT assays. The most active compounds showed IC50 values less than those of standard chemotherapeutics like doxorubicin, suggesting that these thiazole-based compounds could serve as promising candidates in cancer therapy .

Q & A

Q. What are the established synthetic routes for [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanamine, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via Hantzsch thiazole synthesis , involving cyclization of α-haloketones with thiourea derivatives. A common route includes:

  • Step 1 : Condensation of 4-methoxyphenylacetone with thiourea in the presence of iodine or bromine to form the thiazole core.
  • Step 2 : Functionalization of the thiazole ring with a methanamine group via nucleophilic substitution or reductive amination .
    Optimization strategies include:
  • Temperature control (60–80°C) to minimize side reactions.
  • Use of polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Catalytic additives like triethylamine to improve regioselectivity .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (δ 7.2–7.8 ppm for aromatic protons, δ 3.8 ppm for methoxy group) and 13C^{13}C NMR (δ 160–165 ppm for thiazole carbons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 247.0841 for C11_{11}H12_{12}N2_2OS) .
  • X-ray Crystallography : For crystalline derivatives, SHELXL software refines bond lengths and angles (e.g., C–S bond ≈ 1.71 Å in thiazole ring) .

Q. What are the key physicochemical properties influencing this compound’s reactivity?

  • Polarity : The methoxy group enhances solubility in polar solvents (logP ≈ 2.1).
  • Electron Distribution : The thiazole ring’s electron-deficient nature facilitates electrophilic substitution at the 5-position.
  • Basicity : The methanamine group (pKa ~9.5) allows protonation under acidic conditions, affecting binding in biological assays .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., kinase targets) by calculating binding energies (ΔG ≈ −8.2 kcal/mol) and identifying key residues (e.g., hydrogen bonds with Asp86 in EGFR) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD (<2 Å for stable binding) .
  • QSAR Modeling : Correlates structural features (e.g., methoxy group’s Hammett σ value) with activity trends across derivatives .

Q. What experimental strategies resolve contradictions in reported biological activities?

  • Dose-Response Curves : Validate IC50_{50} discrepancies (e.g., 5–50 μM in kinase inhibition assays) by standardizing cell lines (e.g., HEK293 vs. HeLa) and assay buffers .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Metabolic Stability Tests : Liver microsome assays (e.g., t1/2_{1/2} <30 min in rat microsomes) clarify whether rapid degradation masks true activity .

Q. How can crystallographic data improve the design of derivatives with enhanced potency?

  • Fragment-Based Drug Design : Overlay X-ray structures (e.g., PDB: 2QC) to identify regions for functionalization. For example, adding a fluoro substituent at the 4-position improves hydrophobic contacts with target pockets .
  • Torsion Angle Analysis : Adjust substituents on the phenyl ring to avoid steric clashes (e.g., methyl vs. trifluoroethyl groups) .

Q. What are the best practices for analyzing structure-activity relationships (SAR) in this compound class?

  • Systematic Substituent Variation : Compare analogs with halogens (Cl, F), alkyl groups (methyl, tert-butyl), and electron-withdrawing groups (CN, NO2_2) on the phenyl ring .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to activity (e.g., methoxy group contributes ~30% of total inhibition in kinase assays) .
  • Crystallographic SAR : Map hydrogen-bonding networks from co-crystal structures to prioritize synthetic targets .

Methodological Considerations

Q. How should researchers handle spectroscopic data inconsistencies during structural characterization?

  • Multi-Technique Cross-Validation : Combine NMR, IR (e.g., C=N stretch at 1640 cm1^{-1}), and MS to resolve ambiguous peaks .
  • Isotopic Labeling : Use 15N^{15}N-thiourea in synthesis to confirm nitrogen positions in the thiazole ring via 15N^{15}N NMR .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenge : Low yields (<40%) in reductive amination steps.
  • Solution : Switch to sodium cyanoborohydride in methanol (pH 5–6) for milder conditions .
  • Challenge : Purification difficulties due to polar byproducts.
  • Solution : Employ reverse-phase HPLC with acetonitrile/water gradients .

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